molecular formula C12H11ClN2O2 B7528743 2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde

2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No.: B7528743
M. Wt: 250.68 g/mol
InChI Key: WALQONFPPBCULZ-UHFFFAOYSA-N
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Description

2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzyloxy group, a methyl group, a chloro substituent, and a carbaldehyde functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Comparison with Similar Compounds

2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-chloro-3-methyl-2-phenylmethoxyimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15-10(7-16)11(13)14-12(15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALQONFPPBCULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1OCC2=CC=CC=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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